BenchChemオンラインストアへようこそ!

Fumonisin B2

Cytotoxicity Hepatoma IC50

Fumonisin B2 (FB2) is the preferred ceramide synthase inhibitor for in vitro studies requiring potent enzyme inhibition (IC50 0.1 µM) without the confounding hepatotoxicity of FB1 in certain in vivo models. Its higher cytotoxicity in hepatoma cells (IC50 2 µg/mL vs. 4 µg/mL for FB1) makes it a more sensitive probe for sphingolipid-dependent cell death pathways. ISO 17034-certified reference standards ensure metrological traceability for LC-MS/MS and HPLC method validation. Researchers select FB2 as the definitive tool for fumonisin neurotoxicity studies and as a benchmark in SAR investigations.

Molecular Formula C34H59NO14
Molecular Weight 705.8 g/mol
CAS No. 116355-84-1
Cat. No. B1674185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumonisin B2
CAS116355-84-1
SynonymsFumonisin B2;  CCRIS 4434;  CCRIS4434;  CCRIS-4434
Molecular FormulaC34H59NO14
Molecular Weight705.8 g/mol
Structural Identifiers
SMILESCCCCC(C)C(C(CC(C)CCCCCCC(CC(C(C)N)O)O)OC(=O)CC(CC(=O)O)C(=O)O)OC(=O)CC(CC(=O)O)C(=O)O
InChIInChI=1S/C34H59NO14/c1-5-6-12-21(3)32(49-31(43)18-24(34(46)47)16-29(40)41)27(48-30(42)17-23(33(44)45)15-28(38)39)14-20(2)11-9-7-8-10-13-25(36)19-26(37)22(4)35/h20-27,32,36-37H,5-19,35H2,1-4H3,(H,38,39)(H,40,41)(H,44,45)(H,46,47)/t20-,21+,22-,23+,24+,25+,26-,27-,32+/m0/s1
InChIKeyUXDPXZQHTDAXOZ-STOIETHLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fumonisin B2 (CAS 116355-84-1): Mycotoxin Reference Standard for Ceramide Synthase Inhibition and Analytical Quantification


Fumonisin B2 (FB2) is a B-series fumonisin mycotoxin produced primarily by Fusarium verticillioides and Fusarium moniliforme [1]. As a structural analog of fumonisin B1, it is a potent inhibitor of sphinganine N-acyltransferase (ceramide synthase), disrupting de novo sphingolipid biosynthesis with an IC50 of 0.1 µM . FB2 is a key contaminant in maize and maize-based products worldwide, often co-occurring with other fumonisins, and is regulated alongside FB1 and FB3 by food safety authorities [1].

Why Fumonisin B2 Cannot Be Substituted by Fumonisin B1 or B3 in Critical Assays


Despite sharing a core mechanism of action—inhibition of ceramide synthase—fumonisins B1, B2, and B3 exhibit quantifiably divergent toxicological potencies and biological effects. Substituting FB2 with FB1 or FB3 in experimental or analytical settings can lead to misestimation of cytotoxicity, inaccurate calibration of detection methods, and erroneous interpretation of in vivo toxicokinetic data [1][2][3]. The differential toxicity profiles are not merely a function of potency but reflect distinct structure-activity relationships that dictate target engagement, cellular uptake, and systemic distribution.

Quantitative Differential Evidence: Fumonisin B2 vs. Fumonisin B1 and Fumonisin B3


Fumonisin B2 Exhibits 2-Fold Higher Cytotoxicity Than Fumonisin B1 in H4TG Rat Hepatoma Cells

In a comparative cytotoxicity assay using the H4TG rat hepatoma cell line, Fumonisin B2 demonstrated an approximate IC50 of 2 µg/mL, compared to 4 µg/mL for Fumonisin B1, indicating approximately 2-fold higher cytotoxic potency [1].

Cytotoxicity Hepatoma IC50

Fumonisin B2 Induces 2-Fold Lower LDH Release Than Fumonisin B1 in Primary Rat Hepatocytes

In primary rat hepatocyte cultures, the concentration of fumonisin B2 required to cause 50% release of total lactate dehydrogenase (CD50 LDH) was approximately 1000 µM, compared to 2000 µM for fumonisin B1, indicating that FB2 is approximately 2-fold more cytotoxic than FB1 in this primary cell model [1].

Hepatotoxicity LDH Primary Hepatocytes

Fumonisin B2 Demonstrates a Favorable In Vivo Safety Profile: No Hepatotoxicity in 28-Day Mouse Feeding Study

In a 28-day feeding study with female B6C3F1 mice, diets containing fumonisin B2 at up to 140 µmol/kg did not produce any evidence of hepatotoxicity, whereas fumonisin B1 at 72 and 143 µmol/kg significantly increased serum total bile acids, cholesterol, and alkaline phosphatase, and induced hepatocellular apoptosis and hypertrophy [1]. Liver sphinganine-to-sphingosine ratio increased and ceramide levels decreased only in FB1-fed mice, indicating a clear differential in vivo effect [1].

In Vivo Toxicology Hepatotoxicity Mouse Model

Fumonisin B2 Disrupts Sphingolipid Metabolism More Potently Than Fumonisin B3 In Vivo

In ponies fed Fusarium proliferatum culture material containing predominantly fumonisin B2 or B3 at 75 ppm (0.75 mg/kg BW/day), the FB2 diet caused a significant increase in the serum sphinganine-to-sphingosine ratio by day 4, while the FB3 diet did not produce a significant elevation until day 11 [1]. Serum enzyme increases indicative of liver toxicity appeared by day 34 in FB2-fed ponies, with clinical signs of equine leukoencephalomalacia (ELEM) emerging by day 48; FB3-fed ponies showed no serum enzyme elevations or clinical signs through 65 days [1].

Sphingolipid Metabolism Equine In Vivo

Fumonisin B2 Reference Materials Are Certified to ISO 17034 for Analytical Traceability

Certified reference materials (CRMs) for fumonisin B2 are produced in accordance with ISO 17034:2016, ensuring metrological traceability, homogeneity, and stability [1]. Commercially available solutions are supplied at defined concentrations (e.g., 10 µg/mL or 50 µg/mL in acetonitrile/water) and are accompanied by certificates of analysis created per ISO 33401:2024 and Eurachem guidelines [2]. This level of standardization is essential for accurate quantification in LC-MS/MS workflows and for compliance with ISO/IEC 17025-accredited laboratory requirements [1].

Analytical Reference Material ISO 17034 Metrological Traceability

Fumonisin B2 Exhibits a Distinct Occurrence Profile in Contaminated Maize

While fumonisin B1 is the predominant fumonisin in maize globally, fumonisin B2 consistently co-occurs at significant but lower frequencies and concentrations. In a comprehensive study of corn-based animal feeds, FB2 was detected in 58.3% of samples with a mean concentration of 283 µg/kg (range 44-987 µg/kg), compared to FB1 which was found in over 90% of samples at higher mean levels [1]. In human food products, FB2 incidence was 35.0% with a mean of 118 µg/kg [1]. This differential occurrence pattern means that analytical methods must be validated specifically for FB2, as its presence is not fully correlated with FB1 levels [1][2].

Occurrence Maize Mycotoxin Contamination

High-Value Application Scenarios for Fumonisin B2 in Research and Analytical Testing


In Vitro Studies of Ceramide Synthase Inhibition and Sphingolipid Metabolism

Fumonisin B2 is the preferred ceramide synthase inhibitor for in vitro studies requiring potent enzyme inhibition (IC50 = 0.1 µM) without the confounding hepatotoxicity observed with FB1 in some in vivo models [1]. Its higher cytotoxicity in hepatoma cells (IC50 2 µg/mL) compared to FB1 (4 µg/mL) makes it a more sensitive tool for probing sphingolipid-dependent cell death pathways [2]. Researchers studying the molecular mechanisms of fumonisin toxicity often select FB2 to achieve robust enzyme inhibition while minimizing off-target effects associated with other fumonisin analogs [3].

Analytical Method Development and Validation for Food Safety Testing

Due to its frequent co-occurrence with FB1 in maize and maize-based products, accurate quantification of FB2 is essential for total fumonisin exposure assessment [1]. ISO 17034-certified FB2 reference materials provide the metrological traceability required for validating LC-MS/MS and HPLC methods in ISO/IEC 17025-accredited laboratories [2][3]. These CRMs are critical for calibrating instruments, establishing method detection limits, and ensuring data comparability across international monitoring programs [4].

In Vivo Studies of Fumonisin-Induced Neurotoxicity and Hepatotoxicity

The clear differential in vivo potency between FB2 and FB3—with FB2 disrupting sphingolipid metabolism 7 days earlier and inducing clinical ELEM—positions FB2 as the definitive tool for studies of fumonisin neurotoxicity in equine models [1]. Conversely, the lack of hepatotoxicity observed with FB2 in the 28-day mouse feeding study (unlike FB1) suggests its utility in chronic dosing experiments where ceramide synthase inhibition is desired but hepatic injury is a confounding variable [2].

Structure-Activity Relationship (SAR) Studies of Fumonisin Analogs

Fumonisin B2 serves as a critical comparator in SAR investigations. Its lack of the C-10 hydroxyl group present in FB1 and distinct stereochemistry relative to FB3 and FB4 provide a basis for elucidating the structural determinants of ceramide synthase inhibition, cellular uptake, and in vivo toxicity [1][2]. Researchers use FB2 as a benchmark to evaluate the potency and selectivity of novel fumonisin analogs and detoxification strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fumonisin B2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.